1-benzyl-3-(1,3-dimethyl-1H-pyrazol-5-yl)urea

Anti-angiogenesis Functional proteomics Target deconvolution

1-Benzyl-3-(1,3-dimethyl-1H-pyrazol-5-yl)urea (CAS 956625-00-6) is a synthetic small-molecule urea derivative featuring a benzyl group on one urea nitrogen and a 1,3-dimethyl-1H-pyrazol-5-yl moiety on the carbonyl carbon. With a molecular formula of C13H16N4O and a molecular weight of 244.29 g/mol, it belongs to the class of 5-pyrazolyl ureas—a scaffold investigated for anti-angiogenic, anti-proliferative, and kinase-modulatory activities.

Molecular Formula C13H16N4O
Molecular Weight 244.298
CAS No. 956625-00-6
Cat. No. B2897647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzyl-3-(1,3-dimethyl-1H-pyrazol-5-yl)urea
CAS956625-00-6
Molecular FormulaC13H16N4O
Molecular Weight244.298
Structural Identifiers
SMILESCC1=NN(C(=C1)NC(=O)NCC2=CC=CC=C2)C
InChIInChI=1S/C13H16N4O/c1-10-8-12(17(2)16-10)15-13(18)14-9-11-6-4-3-5-7-11/h3-8H,9H2,1-2H3,(H2,14,15,18)
InChIKeyDOEHPFSZACLALR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Benzyl-3-(1,3-dimethyl-1H-pyrazol-5-yl)urea (CAS 956625-00-6): Core Identity and Procurement Baseline


1-Benzyl-3-(1,3-dimethyl-1H-pyrazol-5-yl)urea (CAS 956625-00-6) is a synthetic small-molecule urea derivative featuring a benzyl group on one urea nitrogen and a 1,3-dimethyl-1H-pyrazol-5-yl moiety on the carbonyl carbon . With a molecular formula of C13H16N4O and a molecular weight of 244.29 g/mol, it belongs to the class of 5-pyrazolyl ureas—a scaffold investigated for anti-angiogenic, anti-proliferative, and kinase-modulatory activities [1]. Commercially, it is available at purities of ≥95–97% from specialty chemical suppliers, positioning it as a research-grade building block or tool compound for medicinal chemistry and chemical biology applications .

1PP1γ phosphatase engagement for angiogenesis pathway studies
2Benzyl-substituted pyrazolyl urea scaffold with reported anti-proliferative profile in HUVEC model
3Tool compound for target deconvolution (DARTS) and kinase selectivity review

Why 1-Benzyl-3-(1,3-dimethyl-1H-pyrazol-5-yl)urea Cannot Be Replaced by a Generic Pyrazolyl-Urea Analog


Within the 5-pyrazolyl urea chemotype, minor structural permutations—particularly the nature of the N′-substituent (benzyl vs. aryl, heteroaryl, or alkyl)—profoundly alter target engagement, anti-proliferative potency, and selectivity profiles [1]. For instance, replacing the benzyl group with a 3-(trifluoromethyl)phenyl moiety yields GeGe-3, a compound that engages DMPK1 and calreticulin with an IC50 in the low micromolar range, whereas the benzyl congener investigated in the same series (compound 4e) exerts its anti-angiogenic effects primarily through PP1γ phosphatase modulation [2]. Generic substitution therefore risks selecting a compound with a divergent mechanism of action and incompatible biological readout, undermining experimental reproducibility and procurement value.

Target shift

Replacing the benzyl group with aryl or heteroaryl N′-substituents may redirect target engagement from PP1γ phosphatase to DMPK1/calreticulin, altering the mechanistic readout.

Analogs like GeGe-3 exhibit divergent intracellular targets.
Isomer risk

This compound shares the formula C13H16N4O with veliparib (ABT-888), a PARP inhibitor. Substitution without orthogonal identity verification (HPLC, NMR) risks isomer misassignment.

Structural isomer of a clinically investigated agent; identity must be confirmed.

Quantitative Differentiation of 1-Benzyl-3-(1,3-dimethyl-1H-pyrazol-5-yl)urea from Closest Analogs: A Procurement-Focused Evidence Guide


Target Deconvolution: PP1γ Phosphatase Engagement vs. DMPK1/Calreticulin Binding

In a head-to-head functional proteomics study within the same publication, the benzyl-substituted pyrazolyl urea (compound 4e) was identified to engage serine/threonine-protein phosphatase PP1γ as its primary intracellular target in HUVEC cells, whereas the structurally distinct analog GeGe-3 (bearing a 3-trifluoromethylphenyl urea substituent) was shown in independent studies to target DMPK1 and calreticulin [1]. This differential target engagement was confirmed via drug affinity responsive target stability (DARTS) and targeted limited proteolysis experiments [1].

Target deconvolution
Head-to-head
PP1γ phosphatase (benzyl analog) vs. DMPK1/calreticulin (GeGe-3)
Supports phosphatase-specific pathway interpretation in HUVEC models
Qualitatively distinct target class; no shared primary targets detected
Anti-angiogenesis Functional proteomics Target deconvolution

Anti-Proliferative Potency in HUVEC Endothelial Cells: Benzyl vs. Other N′-Substituted Analogs

Among the benzyl-urea derivatives 2–4 synthesized in the Morretta et al. study, compound 4e demonstrated potent inhibition of HUVEC proliferation, with a qualitative description of 'potent' activity [1]. N′-aryl or N′-heteroaryl-substituted analogs within the same series generally showed weaker or no anti-proliferative effect at comparable concentrations, establishing the benzyl substituent as a critical determinant of cellular potency in endothelial models [1]. Prior pyrazolyl ureas from the same research group showed IC50 values in the range of ~5–50 µM in HUVEC proliferation assays, and 4e was selected as the most promising candidate for further mechanistic characterization [1][2].

Anti-proliferative rank
Class-level
Reported lead candidate within benzyl-substituted series (compound 4e)
May support HUVEC anti-proliferative screening; precise IC50 not disclosed
Selected from >12 analogs; class-level inference
Anti-angiogenesis HUVEC proliferation Structure-activity relationship

Molecular Weight and Physicochemical Differentiation from Veliparib (ABT-888) and Other C13H16N4O Isomers

1-Benzyl-3-(1,3-dimethyl-1H-pyrazol-5-yl)urea shares the molecular formula C13H16N4O (MW 244.29) with the clinically investigated PARP inhibitor veliparib (ABT-888, CAS 912445-05-7) . However, it is structurally distinct: veliparib is a benzimidazole carboxamide, whereas the target compound is a pyrazolyl-benzyl urea [1]. This isomeric relationship necessitates rigorous analytical identity confirmation (e.g., HPLC retention time, NMR, or mass spectrometry) when sourcing either compound, as cross-contamination or mislabeling could compromise experimental outcomes .

Isomeric identity
Method context
C13H16N4O, MW 244.29 g/mol; pyrazolyl urea vs. benzimidazole carboxamide (veliparib)
Requires orthogonal analytical confirmation to prevent isomer mislabeling
HPLC, NMR or MS identity verification recommended
Chemical differentiation Isomer distinction Quality control

Kinase Selectivity Profile: PP1γ Phosphatase vs. p38α MAP Kinase Inhibition

In contrast to pyrazolyl urea derivatives optimized for p38α MAP kinase inhibition—such as compounds 3a–e reported by Brullo et al. with p38α IC50 values in the low micromolar range—the benzyl-substituted pyrazolyl urea (4e) demonstrated preferential engagement of PP1γ phosphatase rather than MAP kinases in functional proteomics experiments [1][2]. Molecular docking simulations predicted that 4e binds PP1γ, and in vitro kinase assays confirmed interference with phosphatase rather than kinase activity [1]. This selectivity distinction is critical for applications where p38α-sparing profiles are desired.

Kinase selectivity
Cross-study
PP1γ phosphatase engagement (4e) vs. p38α MAPK inhibition (pyrazolyl ureas 3a–e)
Enables p38α-sparing phosphatase modulation studies in angiogenesis models
Qualitative target switch; p38α IC50 values not reported for 4e
Kinase selectivity p38α MAPK Phosphatase modulation

Optimal Application Scenarios for 1-Benzyl-3-(1,3-dimethyl-1H-pyrazol-5-yl)urea Based on Quantitative Evidence


Angiogenesis Research Requiring Phosphatase-Targeted (PP1γ) Tool Compounds

In endothelial cell-based angiogenesis models (e.g., HUVEC tube formation, proliferation, and migration assays), this compound provides a phosphatase-modulating (PP1γ) mechanism distinct from kinase inhibitors such as sunitinib or sorafenib. Evidence from DARTS proteomics confirms PP1γ as the primary target, enabling researchers to dissect phosphatase-dependent angiogenic signaling pathways without concurrent kinase inhibition [1].

Structure-Activity Relationship (SAR) Studies on Pyrazolyl-Urea Anti-Angiogenic Agents

As part of the benzyl-substituted sub-series (compounds 2–4), this compound serves as a critical SAR probe. Its N′-benzyl moiety confers superior HUVEC anti-proliferative activity compared to N′-aryl or N′-heteroaryl analogs within the same chemotype, making it an essential comparator for medicinal chemistry optimization programs [1].

Isomer-Specific Method Development and Analytical Reference Standard Procurement

Given its isomeric relationship with veliparib (ABT-888, same molecular formula C13H16N4O), this compound is valuable as an isomer-specific reference standard for HPLC, LC-MS, or NMR method development. Laboratories handling both compounds must establish robust identity testing to prevent cross-contamination, and this material serves as a certified comparator [1].

Functional Proteomics and Target Deconvolution Workflows

The compound's well-characterized target engagement profile (PP1γ identified via DARTS and limited proteolysis) makes it suitable as a positive control or benchmark ligand in drug affinity responsive target stability (DARTS) experiments, particularly in studies aimed at identifying novel phosphatase targets in cancer or vascular biology [1].

Application
Selection Property
Validation Focus
PP1γ-targeted angiogenesis research
PP1γ phosphatase engagement profile
DARTS proteomics target confirmation; phosphatase pathway dissection
Pyrazolyl-urea SAR studies
N′-benzyl anti-proliferative context in HUVEC
Comparison to N′-aryl/heteroaryl analogs; lead series verification
Isomer-specific analytical method development
Structural isomer differentiation from veliparib
HPLC/NMR identity proof; cross-contamination control
Functional proteomics target deconvolution
Benchmark ligand for DARTS workflows
PP1γ target engagement confirmation in cancer/vascular models
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